molecular formula C9H9Br2FO B572613 1,3-Dibromo-5-fluoro-2-isopropoxybenzene CAS No. 1224604-19-6

1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Cat. No.: B572613
CAS No.: 1224604-19-6
M. Wt: 311.976
InChI Key: CUWJTUGTPSDUMD-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H9Br2FO and a molecular weight of 311.97 g/mol . It is a derivative of benzene, substituted with bromine, fluorine, and isopropoxy groups. This compound is primarily used in research and development within the fields of chemistry and materials science.

Preparation Methods

The synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene typically involves the bromination and fluorination of a suitable benzene derivative, followed by the introduction of the isopropoxy group. One common method involves the following steps:

Chemical Reactions Analysis

1,3-Dibromo-5-fluoro-2-isopropoxybenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-isopropoxybenzene has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

1,3-Dibromo-5-fluoro-2-isopropoxybenzene can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.

Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWJTUGTPSDUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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